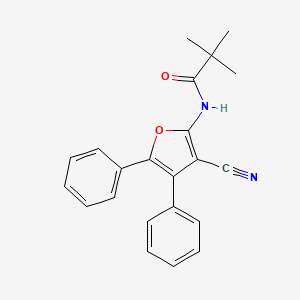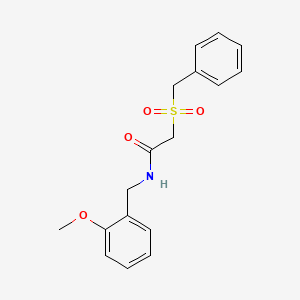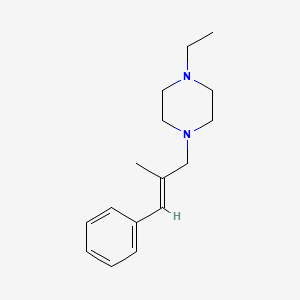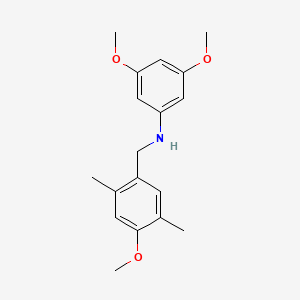![molecular formula C21H22N2O2 B5712360 4-[(diethylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5712360.png)
4-[(diethylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(diethylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione, commonly known as DAPI, is a fluorescent stain used in biological research to label DNA. It is a small molecule that binds to the minor groove of DNA, emitting blue fluorescence upon excitation. DAPI is widely used in various fields, including cell biology, immunology, genetics, and pathology, due to its high sensitivity, specificity, and ease of use.
Wirkmechanismus
DAPI binds to the minor groove of DNA, forming a complex that emits blue fluorescence upon excitation. The binding of DAPI to DNA is selective, as it preferentially binds to AT-rich regions of DNA due to the shape and size of its molecule. DAPI has also been shown to induce DNA damage and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
DAPI has been shown to have minimal toxicity and does not interfere with normal cellular processes at the concentrations used in research applications. However, high concentrations of DAPI can cause DNA damage and induce apoptosis in cells. Therefore, it is important to use DAPI at the appropriate concentration and exposure time to avoid any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
DAPI has several advantages for use in lab experiments, including its high sensitivity, specificity, and ease of use. It is also compatible with a wide range of fixatives and staining protocols, making it a versatile tool for researchers. However, DAPI has some limitations, such as its selectivity for AT-rich regions of DNA, which may limit its use in certain applications. Additionally, DAPI staining requires the use of a UV light source, which can damage cells and DNA if not used properly.
Zukünftige Richtungen
There are several future directions for the use of DAPI in scientific research. One potential area of application is in the development of new cancer therapies, as DAPI has been shown to induce apoptosis in cancer cells. Another potential area of research is in the study of epigenetic modifications, as DAPI can be used to label chromatin and study changes in DNA methylation and histone modifications. Finally, DAPI could be used in combination with other fluorescent probes to study the dynamics and interactions of DNA with other cellular components.
Synthesemethoden
DAPI can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the condensation of dimethyl anthranilate and diethyl malonate to form a β-keto ester, which is then cyclized with phthalic anhydride to produce the isoquinolinedione ring system. The resulting product is then reacted with diethylamine and formaldehyde to generate the imine moiety, which is reduced with sodium borohydride to yield DAPI.
Wissenschaftliche Forschungsanwendungen
DAPI is widely used in scientific research as a fluorescent probe for DNA labeling. It is commonly used in fluorescence microscopy to visualize the nucleus of cells, allowing researchers to study the structure, function, and behavior of DNA in various biological systems. DAPI can also be used in flow cytometry to quantify DNA content, enabling researchers to analyze cell cycle progression and cell proliferation.
Eigenschaften
IUPAC Name |
(4Z)-4-(diethylaminomethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-22(5-2)14-19-17-8-6-7-9-18(17)20(24)23(21(19)25)16-12-10-15(3)11-13-16/h6-14H,4-5H2,1-3H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZMLOSRCZHBFQ-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C=C\1/C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(diethylaminomethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(2-phenylethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5712278.png)

![7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5712282.png)


![N-(2-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5712300.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5712308.png)
![(3-benzo[f]quinolin-3-ylphenyl)amine](/img/structure/B5712313.png)
![N,N'-dimethyl-6-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B5712325.png)


![2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5712352.png)
![N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5712358.png)
![N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5712366.png)